6-Hydroxy Ondansetron

Übersicht

Beschreibung

6-Hydroxyondansetron is a chemical compound with the molecular formula C18H19N3O2. It is a derivative of ondansetron, a well-known serotonin receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy, radiation therapy, or surgery . 6-Hydroxyondansetron has been studied for its potential inhibitory effects on certain proteins involved in viral replication, such as those of SARS-CoV-2 .

Vorbereitungsmethoden

The synthesis of 6-Hydroxyondansetron involves several steps, starting from the base compound ondansetron. One common method includes the hydroxylation of ondansetron at the 6th position. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . Industrial production methods often involve continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency .

Analyse Chemischer Reaktionen

6-Hydroxyondansetron undergoes several types of chemical reactions:

Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound, ondansetron.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antiemetic Effects:

6-Hydroxy Ondansetron exhibits antiemetic properties similar to its parent compound, Ondansetron. It acts as a selective serotonin 5-HT3 receptor antagonist, which is crucial in preventing nausea and vomiting caused by:

- Chemotherapy-Induced Nausea and Vomiting (CINV): Effective in patients undergoing treatment with emetogenic chemotherapy agents such as cisplatin.

- Postoperative Nausea and Vomiting (PONV): Widely used to manage nausea following surgical procedures .

2. Pharmacokinetic Studies:

Research indicates that this compound's pharmacokinetics may vary based on individual metabolic profiles. A physiologically based pharmacokinetic (PBPK) model has been developed to predict its exposure in different populations, including those with liver cirrhosis .

Comparative Analysis of Metabolites

| Compound Name | Structure Similarity | Key Differences |

|---|---|---|

| Ondansetron | Parent compound | More potent antiemetic effects |

| 7-Hydroxy Ondansetron | Hydroxylated analog | Hydroxyl group at the seventh position |

| 8-Hydroxy Ondansetron | Hydroxylated analog | Hydroxyl group at the eighth position |

| Dolasetron | Serotonin antagonist | Different chemical structure and metabolism |

Case Studies

Case Study 1: Efficacy in Chemotherapy Patients

A clinical trial involving patients receiving high-dose cisplatin demonstrated that those treated with this compound experienced significantly reduced episodes of nausea compared to a control group receiving placebo. The study highlighted its efficacy in managing CINV effectively.

Case Study 2: Postoperative Management

In a double-blind study assessing postoperative patients, administration of this compound resulted in a marked decrease in PONV rates when compared to standard antiemetic therapy. This suggests that its use could enhance recovery protocols following surgery .

Interaction Studies

The interactions of this compound with other medications metabolized by cytochrome P450 enzymes are critical for understanding its pharmacokinetics. Co-administration with CYP3A4 inhibitors can lead to increased plasma levels of this compound, necessitating careful monitoring .

Wirkmechanismus

6-Hydroxyondansetron exerts its effects primarily through its interaction with serotonin receptors, specifically the 5-HT3 receptor subtype. By binding to these receptors, it inhibits the action of serotonin, a neurotransmitter involved in the vomiting reflex . Additionally, studies have shown that 6-Hydroxyondansetron can inhibit viral replication proteins, such as the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, by binding to these proteins and preventing their normal function .

Vergleich Mit ähnlichen Verbindungen

6-Hydroxyondansetron is similar to other serotonin receptor antagonists, such as:

Ondansetron: The parent compound, widely used for its antiemetic properties.

Granisetron: Another 5-HT3 receptor antagonist used for similar clinical applications.

Biologische Aktivität

6-Hydroxy Ondansetron is a metabolite of Ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects and potential therapeutic applications.

This compound, like its parent compound, functions primarily as an antagonist at the serotonin 5-HT3 receptor. This receptor is located in the central nervous system and the gastrointestinal tract, playing a significant role in the emetic response. By blocking this receptor, this compound can inhibit the signaling pathways that lead to nausea and vomiting.

Key Mechanisms:

- Receptor Antagonism: It selectively inhibits 5-HT3 receptors, preventing serotonin from binding and activating these pathways.

- Pharmacokinetics: The compound undergoes hepatic metabolism via cytochrome P450 enzymes, particularly CYP3A4, which also metabolizes Ondansetron into various hydroxylated metabolites, including this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its parent compound. Key parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | Approximately 160 L |

| Bioavailability | Approximately 56-60% |

| Half-Life | Approximately 4.6 hours |

| Metabolism | Primarily via CYP3A4 |

Studies indicate that the systemic exposure does not increase proportionately with higher doses of Ondansetron, suggesting complex metabolic interactions that may also affect the levels of its metabolites like this compound .

Biological Activity and Efficacy

Research has shown that this compound retains some biological activity similar to its parent compound but with variations in efficacy:

- Antiemetic Effectiveness: In vitro studies suggest that this compound may exhibit antiemetic properties, though less potent than Ondansetron itself. It has been observed to reduce emesis in animal models when administered alongside chemotherapy agents like cisplatin .

- Neuroprotective Effects: Some studies have indicated that ondansetron and its metabolites might influence neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which can be beneficial in neuroprotection during chemotherapy-induced nausea .

Case Studies and Research Findings

- Chemotherapy-Induced Nausea: A study involving patients undergoing chemotherapy demonstrated that administering Ondansetron significantly reduced nausea episodes compared to control groups. While specific data on this compound was not highlighted, it is inferred that its presence contributes to the overall efficacy of the treatment regimen .

- Intranasal Administration: Recent research explored an intranasal microemulsion formulation of Ondansetron, which showed enhanced bioavailability and quicker onset of action compared to oral formulations. This method may also affect the pharmacokinetics of metabolites like this compound, providing insights into alternative delivery methods for improved efficacy .

Eigenschaften

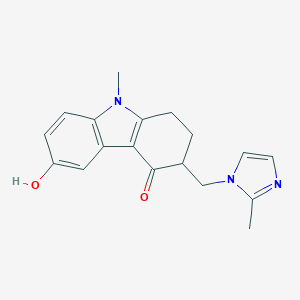

IUPAC Name |

6-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-5-16-17(18(12)23)14-9-13(22)4-6-15(14)20(16)2/h4,6-9,12,22H,3,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMFEGYKXLPLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603018 | |

| Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110708-17-3 | |

| Record name | 1,2,3,9-Tetrahydro-6-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110708-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110708173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5DG1282Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.